(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
Historical Context of Tetrahydroisoquinoline Alkaloids in Medicinal Chemistry
Tetrahydroisoquinoline alkaloids constitute one of the most pharmacologically significant classes of plant-derived secondary metabolites. Early isolations of morphine from Papaver somniferum (opium poppy) and emetine from Cephaelis ipecacuanha laid the foundation for understanding THIQ bioactivity. These discoveries revealed the critical role of the THIQ core in interacting with biological targets, particularly neurotransmitter receptors and ion channels. The 20th century saw the isolation of over 3,000 THIQ variants, including antitumor agents like trabectedin and antimicrobial berberine derivatives.
A key milestone emerged with the elucidation of the benzylisoquinoline biosynthetic pathway, which begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde via norcoclaurine synthase. This enzymatic step, conserved across plant families like Papaveraceae and Annonaceae, produces the scaffold for subsequent oxidative modifications that yield diverse alkaloids. The structural complexity of natural THIQs, such as the pentacyclic ecteinascidins, drove innovations in total synthesis, including Pictet-Spengler cyclizations and asymmetric catalysis. For instance, the 2020 synthesis of (S)-reticuline in engineered yeast at 4.6 g/L demonstrated the industrial potential of biocatalytic methods.
Table 1: Historically Significant THIQ Alkaloids and Their Biological Activities
| Alkaloid Name | Natural Source | Pharmacological Activity | Key Structural Features |
|---|---|---|---|
| Morphine | Papaver somniferum | Analgesia, opioid receptor agonism | Phenolic hydroxyl, methylamine |
| Berberine | Berberis vulgaris | Antimicrobial, antidiabetic | Quaternary ammonium, dioxolo ring |
| Salsolinol | Endogenous (human brain) | Neurotoxicity in Parkinsonism | Catechol, tetrahydroisoquinoline |
| Ecteinascidin 743 | Ecteinascidia turbinata | Antitumor (DNA alkylation) | Tris-THIQ, sulfoxide bridge |
Significance of Chiral Centers in Bioactive Tetrahydroisoquinoline Derivatives
The stereochemical configuration of THIQ derivatives dictates their biological interactions, as exemplified by the enantioselective binding of (R)- and (S)-salsolinol to dopamine transporters. In (R)-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the (R)-configuration at C3 influences both metabolic stability and target affinity. The carboxylic acid group introduces hydrogen-bonding capacity, while the methyl substituent modulates lipophilicity and steric interactions—a balance critical for blood-brain barrier penetration in neurological applications.
Modern synthetic platforms combine enzymatic and chemical methods to achieve stereocontrol. For example, transaminase-mediated Pictet-Spengler reactions produce THIQ precursors with >99% enantiomeric excess, as demonstrated in the synthesis of protoberberine alkaloids. Engineered yeast strains expressing norcoclaurine synthase and cytochrome P450 oxidoreductases further enable scalable production of chiral intermediates. The table below contrasts key methodologies for accessing enantiopure THIQ derivatives:
Table 2: Enantioselective Synthesis Strategies for Chiral THIQ Derivatives
| Method | Catalyst/Enzyme | Enantiomeric Excess (%) | Yield (%) | Advantages |
|---|---|---|---|---|
| Pictet-Spengler | Norcoclaurine synthase | 99 | 87 | Biocompatibility, mild conditions |
| Asymmetric hydrogenation | Ru-BINAP complexes | 95 | 78 | Broad substrate scope |
| Enzymatic resolution | Lipase B (Candida antarctica) | 98 | 65 | Kinetic resolution of racemates |
| Microbial fermentation | Engineered S. cerevisiae | 99 | 46 | Scalability, low environmental impact |
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3R)-3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
BSWJUCUAKIUGQE-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CC2=CC=CC=C2CN1)C(=O)O |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Traditional Methods and Limitations
Early methods employed L-phenylalanine, formaldehyde, and hydrochloric acid, but suffered from racemization, yielding only 50–85% enantiomeric excess (ee). The formation of bis(chloromethyl)ether—a mutagenic byproduct—further complicated scalability. Racemization arose from prolonged exposure to acidic conditions, necessitating post-synthesis resolution techniques such as chiral chromatography or diastereomeric salt formation.
Improved One-Pot Method with Hydrobromic Acid
Patent WO1997017050A2 revolutionized the synthesis by substituting hydrochloric acid with hydrobromic acid (HBr), enhancing optical purity and safety. The protocol involves:
-
Reacting D-phenylalanine (to prioritize the R-configuration) with HBr and formaldehyde derivatives (e.g., paraformaldehyde) at 70–90°C.
-
Cooling the mixture to precipitate the (R)-isomer hydrobromide salt.
-
Neutralizing the salt with a base (e.g., NaOH) to isolate the free carboxylic acid.
Key Advantages :
Esterification and Hydrolysis Approach
This two-step strategy involves synthesizing the methyl ester intermediate followed by hydrolysis to the carboxylic acid.
Methyl Ester Synthesis
The methyl ester of (R)-MTICA is prepared via:
-
Esterification : Treating (R)-MTICA with thionyl chloride (SOCl₂) in methanol, yielding methyl (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.
-
Purification : Recrystallization from chloroform-diethyl ether achieves >99% purity.
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed under basic (NaOH) or acidic (HCl) conditions:
-
Basic Hydrolysis : 6 M NaOH at 100°C for 4 hours.
-
Acidic Hydrolysis : 6 M HCl under reflux for 12 hours.
Outcomes :
Enantiomeric Control and Resolution Techniques
Chiral Pool Strategy
Using D-phenylalanine as the starting material ensures retention of the R-configuration throughout synthesis. This avoids post-synthesis resolution, streamlining production.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Neuropharmacological Applications
Neuroprotective Properties
Research indicates that (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits neuroprotective effects. It has been studied for its potential to protect against neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of Parkinson's disease, administration of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid resulted in improved motor function and reduced neuronal loss in the substantia nigra region of the brain. The mechanism was attributed to its ability to inhibit apoptosis and promote neuronal survival through modulation of the Bcl-2 family proteins .
Anticancer Activity
Antiproliferative Effects
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Its structure allows it to interact with cellular pathways involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits cytotoxic effects against colorectal adenocarcinoma (HT-29) and ovarian carcinoma (A2780) cell lines. The IC50 values ranged from 5 to 10 µM, indicating significant potency . The compound's mechanism of action includes the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Recent studies have highlighted the antimicrobial properties of (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid against both bacterial and fungal strains. Its effectiveness against resistant strains makes it a candidate for developing new antimicrobial agents.
Case Study: Efficacy Against Resistant Strains
A study evaluated the antimicrobial activity of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL for Mycobacterium smegmatis . This suggests potential applications in treating infections caused by resistant pathogens.
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neuroprotection | Modulates neurotransmitter systems | Improved motor function in Parkinson's models |
| Anticancer Activity | Induces apoptosis and cell cycle arrest | Significant cytotoxicity against HT-29 and A2780 |
| Antimicrobial Activity | Inhibits bacterial growth | Effective against resistant strains with low MIC |
Mechanism of Action
The mechanism of action of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The pathways involved in its mechanism of action can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Structural Analogues and Enantiomers
(a) Enantiomeric Pair: (S)-1,2,3,4-THIQ-3-Carboxylic Acid
- CAS RN : 67123-97-1 (unsubstituted (S)-enantiomer) .
- Key Differences :
- The (S)-enantiomer (L-Tic) is widely used to induce rigid, well-defined tertiary structures in peptides, analogous to (S)-proline .
- In contrast, the (R)-enantiomer (D-Tic) has shown divergent pharmacological effects. For example, oxytocin analogues incorporating D-Tic at position 7 exhibited altered receptor binding compared to L-Tic-containing analogues .
(b) Positional Isomers: 1-Carboxylic Acid Derivatives
- Examples :
- Key Differences: The carboxylic acid group at position 1 (vs.
(c) Substituted Derivatives
Substituents at positions 6, 7, or the methyl group at position 3 significantly modulate properties:
- Impact of Substituents: Electron-withdrawing groups (e.g., NO₂ at position 7) increase acidity of the carboxylic acid and may enhance coordination with transition metals . Hydroxyl groups (e.g., 7-OH) introduce hydrogen-bonding capacity, influencing solubility and biological interactions .
Functional Derivatives
(a) Methyl Esters
- Example : Methyl 1,2,3,4-THIQ-3-carboxylate hydrochloride (CAS RN: 57060-88-5) .
- Key Differences : Esterification of the carboxylic acid reduces polarity, enhancing membrane permeability in prodrug applications.
(b) N-Functionalized Amides
Biological Activity
(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- CAS Number : 103733-65-9
- Structure : The compound features a tetrahydroisoquinoline core with a carboxylic acid functional group, contributing to its biological activity.
-
Chloride Transport Modulation :
- Research has shown that derivatives of tetrahydroisoquinoline-3-carboxylic acid can enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This was demonstrated through structure-activity relationship studies that identified compounds with significantly improved potency (EC50 values below 10 nM) compared to the original lead compounds .
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies
- Cystic Fibrosis Treatment :
- Neuroprotective Studies :
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves glycine anion alkylation followed by cyclization. For example, α,α'-dibromo-o-xylene derivatives undergo sequential C- and N-alkylation with glycine equivalents to form the tetrahydroisoquinoline core . Stereochemical control is achieved using chiral auxiliaries or catalysts. For instance, (R)-configuration is stabilized via asymmetric hydrogenation or enzymatic resolution . Reaction solvents (e.g., DMF or THF) and temperatures (25–80°C) significantly impact enantiomeric excess (ee), with yields ranging from 60–85% depending on substituents .
Q. Which analytical techniques are critical for confirming the structure and purity of (R)-3-Methyl-Tic derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, coupling constants () between protons on C3 and adjacent carbons distinguish (R) and (S) configurations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO for the parent compound, theoretical m/z 191.0946) .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol (90:10) .
Advanced Research Questions
Q. How does the (R)-configuration at C3 influence conformational stability and biological activity in peptide analogs?
- Methodological Answer : The (R)-configuration restricts side-chain rotation, stabilizing gauche(-) conformations. This enhances binding to targets like PD-1/PD-L1 or angiotensin-converting enzyme (ACE). Molecular mechanics calculations (e.g., using AMBER or CHARMM) show that (R)-Tic derivatives exhibit 2–3 kcal/mol lower energy for bioactive conformers compared to (S)-isomers . In ACE inhibitors, (R)-Tic improves IC values by 10-fold due to optimized hydrogen bonding with Zn in the active site .
Q. What strategies resolve contradictions in reported bioactivity data for (R)-3-Methyl-Tic derivatives across different assays?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the carboxylic acid group, affecting receptor binding. Standardize buffer systems (e.g., PBS) and validate with control compounds .
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with reported EC values. Lipophilic (R)-Tic analogs (logP > 2.5) show better intracellular activity .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify rapid degradation (e.g., ester hydrolysis) that invalidates in vitro bioactivity .
Q. How can researchers design (R)-3-Methyl-Tic analogs to enhance proteolytic stability while retaining target affinity?
- Methodological Answer :
- Backbone Modifications : Replace the carboxylic acid with a boronic acid or phosphonate group to resist hydrolysis. For example, boronic acid analogs of (R)-Tic show >90% stability in human plasma after 24 hours .
- Side-Chain Rigidification : Introduce cyclopropane rings (e.g., 3,4-methano-Tic) to limit conformational flexibility. 2D NOESY NMR confirms restricted rotation, improving protease resistance (t > 8 hours in trypsin) .
- Peptide Hybridization : Incorporate (R)-Tic into peptidomimetics via solid-phase synthesis, using Fmoc-protected derivatives and BOP/Cl-HOBt activation .
Key Research Findings
- Synthetic Efficiency : Enyne metathesis and [2+2+2] cycloadditions reduce step counts for Tic derivatives from 7 to 3 steps, with yields >70% .
- Biological Relevance : (R)-3-Methyl-Tic in PD-1/PD-L1 inhibitors reduces tumor volume by 50% in murine models vs. 30% for (S)-isomers .
- Conformational Analysis : 2D NOESY shows (R)-Tic derivatives adopt a 70:30 ratio of gauche(-):trans conformers in DO, critical for receptor docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
